![molecular formula C12H13N3O2 B14178084 1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 875414-53-2](/img/structure/B14178084.png)
1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of an aminobenzoyl group and a dihydropyrazole ring, making it a unique and versatile molecule in various scientific fields.
準備方法
The synthesis of 1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable catalytic activity . The reaction conditions are generally mild, and the process is environmentally friendly.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound, making it suitable for large-scale production.
化学反応の分析
1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrazole ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it into an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aminobenzoyl group. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe.
Medicine: Pyrazole derivatives, including this compound, have shown promising activities in medicinal chemistry.
Industry: The compound’s fluorescence properties make it useful in the textile industry as a fluorescent whitening agent.
作用機序
The mechanism of action of 1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s aminobenzoyl group can interact with various enzymes and receptors, modulating their activity. In medicinal applications, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be compared with other similar compounds, such as:
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: These compounds share a similar pyrazole core but differ in their substitution patterns.
1,3,4-Thiadiazole Derivatives: These compounds contain a thiadiazole ring and are known for their antimicrobial and anticancer activities. They differ from the pyrazole derivatives in their chemical structure and specific applications.
Imidazole Containing Compounds: Imidazole derivatives are another class of heterocyclic compounds with broad biological activities, including antibacterial, antifungal, and anticancer properties. They differ from pyrazole derivatives in their nitrogen atom arrangement and specific chemical properties.
特性
CAS番号 |
875414-53-2 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC名 |
1-[5-(2-aminobenzoyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C12H13N3O2/c1-8(16)15-7-6-11(14-15)12(17)9-4-2-3-5-10(9)13/h2-5H,6-7,13H2,1H3 |
InChIキー |
YWGDYNMSVIUERT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(=N1)C(=O)C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


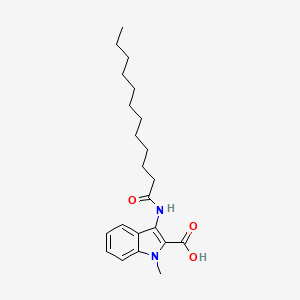
![Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-](/img/structure/B14178015.png)
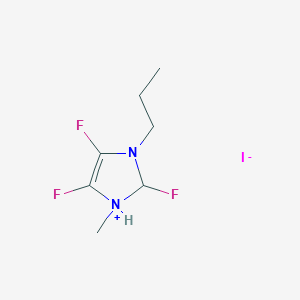
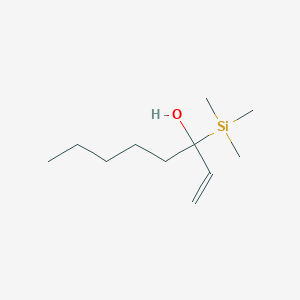
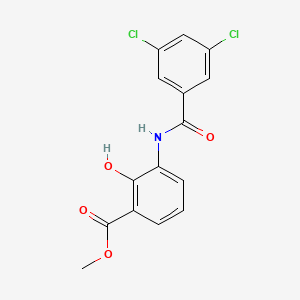
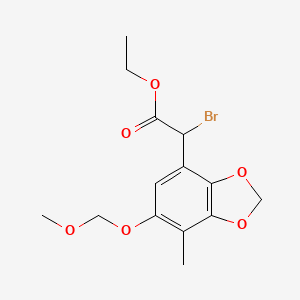
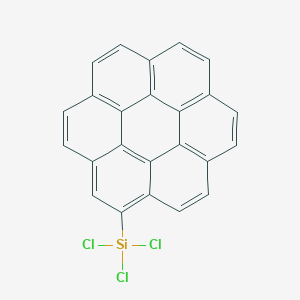
![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)
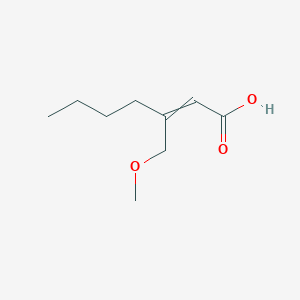

![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)


